molecular formula C36H42N4O6 B3125490 Hematoporphyrin IX dimethyl ester CAS No. 32562-61-1

Hematoporphyrin IX dimethyl ester

Cat. No. B3125490
CAS RN: 32562-61-1
M. Wt: 626.7 g/mol
InChI Key: LOXJDOVVTYSVAS-UHFFFAOYSA-N
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Description

Hematoporphyrin IX dimethyl ester is a derivative of hematoporphyrin, which is formed by the acid hydrolysis of hemoglobin . It is used in research to study biological processes, depression, chelation, and more . Its molecular formula is C36H42N4O6 and it has a molecular weight of 626.75 .


Synthesis Analysis

Starting from hematoporphyrin-IX dimethyl ester, a series of isomerically pure so-called benzoporphyrin derivatives (BPDs) have been synthesized . The synthesis involves a multi-step reaction with 4 steps .


Molecular Structure Analysis

The molecular structure of Hematoporphyrin IX dimethyl ester is given by the formula C36H42N4O6 . It is a derivative of protoporphyrin IX, where the two vinyl groups have been hydrated (converted to alcohols) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Hematoporphyrin IX dimethyl ester include a multi-step reaction with 4 steps .


Physical And Chemical Properties Analysis

Hematoporphyrin IX dimethyl ester has a molecular weight of 626.75 . It is a derivative of hematoporphyrin and is used for research .

Scientific Research Applications

Photosensitizing Activity in Cancer Research

Hematoporphyrin IX dimethyl ester (HPDME) has been explored for its potential in cancer research, particularly in the field of photodynamic therapy (PDT). Research by Pandey and Dougherty (1989) synthesized porphyrin dimers with ester linkages, using HPDME as a starting material, to investigate the structure and activity of these compounds in PDT. Their findings indicated that these synthesized dimers did not exhibit the same level of activity as Photofrin-II, a known photosensitizer, in treating tumors in mice (Pandey & Dougherty, 1989).

Synthesis and Characterization for Therapeutic Applications

Shiau et al. (1990) explored the synthesis and characterization of monoacetylmono(1-hydroxyethyl)-deuteroporphyrin isomers from HPDME. This research contributes to the broader understanding of porphyrin structures and their potential therapeutic applications (Shiau et al., 1990).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheets (SDS) of Hematoporphyrin IX dimethyl ester .

Future Directions

Hematoporphyrin IX dimethyl ester, also known as porfimer sodium or Photofrin, is a second-generation photosensitizer used in photodynamic therapy (PDT) for the treatment of various cancers. Future research directions include further exploration of its use in medicine, particularly in photodynamic therapy of tumors .

properties

IUPAC Name

methyl 3-[8,13-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,21-22,39-42H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXJDOVVTYSVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hematoporphyrin IX dimethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
KM Smith, F Eivazi, KC Langry, JAPB de Almeida… - Bioorganic …, 1979 - Elsevier
… The purple porphyrin residue (350 mg) was shown to be nearly pure hematoporphyrin-IX dimethyl ester by tic and visible absorption spectroscopy. To this material, dissolved in dry …
Number of citations: 34 www.sciencedirect.com
G BULDAIN, RB FRYDMAN… - European journal of …, 1986 - Wiley Online Library
… Hematoporphyrin IX dimethyl ester was obtained from 2,4diacetyldeuteroporphyrin IX dimethyl ester by reduction with sodium borohydride as described elsewhere [2] and was …
Number of citations: 8 febs.onlinelibrary.wiley.com
M Krieg, DG Whitten - Journal of Photochemistry, 1984 - Elsevier
… Hematoporphyrin IX dimethyl ester was prepared using a literature preparation [26] while tetraphenylporphyrin and tetraphenylporphyrin zinc(H) were synthesized from pyrrole and …
Number of citations: 69 www.sciencedirect.com
RK Pandey, KM Smith… - Journal of medicinal …, 1990 - ACS Publications
… Porphyrins 3 and 4 were prepared either by partial reduction of 2,4-diacetyldeuteroporphyrin IX dimethyl ester (2) or by oxidation of hematoporphyrin IX dimethyl ester (1) by using tetra-…
Number of citations: 121 pubs.acs.org
KM Smith, EM Fujinari, KC Langry… - Journal of the …, 1983 - ACS Publications
Using commercially available hemin (5) as the starting material, routes for preparationof monovinyldeuterated (27), monovinyl carbon-13 enriched (41, 42), and divinyl carbon-13 …
Number of citations: 88 pubs.acs.org
FY Shiau, RK Pandey, S Ramaprasad… - The Journal of …, 1990 - ACS Publications
… any cleaved esters and to back-exchange the acetyl CD3 to CH3, affording 9) and then reduced with sodium borohydride to give the monolabeled hematoporphyrin IX dimethyl ester 10 …
Number of citations: 24 pubs.acs.org
LJ Boucher, JJ Katz - Journal of the American Chemical Society, 1967 - ACS Publications
… spectra, in the region 4000-160 cm' \ of the divalent metal (Co, Ni, Cu, Zn, Pd, Ag, Cd, and Mg) complexes of protoporphyrin IX dimethyl ester and hematoporphyrin IX dimethyl ester …
Number of citations: 230 pubs.acs.org
LJ Boucher - Journal of the American Chemical Society, 1970 - ACS Publications
… Hematoporphyrin IX dimethyl ester was prepared from hematoporphyrin IX dihydrochloride (Pierce Chemical Co.) according to the procedure of Loach and Calvin.6 Etioporphyrin I was …
Number of citations: 108 pubs.acs.org
M Chypre, MB Madel, O Chaloin… - …, 2017 - Wiley Online Library
… Coproporphyrin I dihydrochloride, hematoporphyrin IX dimethyl ester, isohematoporphyrin IX, pyropheophorbide A methyl ester, protoporphyrin IX, protoporphyrin IX dimethyl ester …
R Venkatesan, N Periasamy, TS Srivastava - Proceedings of the Indian …, 1992 - Springer
… Hematoporphyrin IX dimethyl ester (HPDME), tetraphenylporphyrin (TPP), tetra(4-… Hematoporphyrin IX dimethyl ester and its metal derivatives follow the order: HPDME (~A = 0.60) > …
Number of citations: 28 link.springer.com

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